molecular formula C13H19F3N2O3 B2580425 1-(4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone CAS No. 2034268-73-8

1-(4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone

Cat. No.: B2580425
CAS No.: 2034268-73-8
M. Wt: 308.301
InChI Key: UWBFFKNJTVNBBF-UHFFFAOYSA-N
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Description

1-(4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of a trifluoroethoxy group, an azetidine ring, and a piperidine ring

Preparation Methods

The synthesis of 1-(4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,2,2-trifluoroethanol with azetidine to form 3-(2,2,2-trifluoroethoxy)azetidine . This intermediate is then reacted with piperidine and ethanone derivatives under specific reaction conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

Scientific Research Applications

1-(4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group and azetidine ring contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar compounds to 1-(4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone include:

Biological Activity

1-(4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic compound that features an azetidine ring and a trifluoroethoxy group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structure:

C15H18F3N3O2\text{C}_{15}\text{H}_{18}\text{F}_3\text{N}_3\text{O}_2

Key Features:

  • Azetidine Ring: Contributes to the compound's rigidity and potential interactions with biological targets.
  • Trifluoroethoxy Group: Enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The trifluoroethoxy moiety increases the compound's stability and facilitates its interaction with cellular membranes. The carbonyl group is reactive towards nucleophiles, which may lead to covalent modifications of target proteins.

Biological Activity and Therapeutic Potential

Research indicates that compounds with similar structures have shown promising biological activities, including:

  • Antimicrobial Activity: Derivatives of piperidine have been evaluated for their antibacterial properties. For instance, a series of tetrazole-substituted piperidine derivatives demonstrated significant antimicrobial effects against various bacterial strains (e.g., Staphylococcus aureus, E. coli) with minimum inhibitory concentrations (MIC) ranging from 6.25 to 200 µg/mL .
  • Anti-inflammatory Effects: Compounds containing azetidine rings have been explored for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
  • Enzyme Inhibition: Similar compounds have been investigated as inhibitors of enzymes such as soluble epoxide hydrolase, which plays a role in metabolic pathways relevant to cardiovascular diseases .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Organism/EnzymeMIC (µg/mL)
Compound AAntimicrobialE. coli6.25
Compound BAnti-inflammatoryCOX EnzymeN/A
Compound CEnzyme InhibitionSoluble Epoxide HydrolaseN/A

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of piperidine derivatives, several compounds were synthesized and tested against Vibrio cholerae and Klebsiella pneumoniae. The results indicated that specific derivatives exhibited significant antibacterial activity comparable to established antibiotics .

Case Study: Enzyme Inhibition

Another study focused on the inhibition of soluble epoxide hydrolase by piperidine derivatives. The research highlighted the critical role of structural features in enhancing potency and selectivity against the enzyme, suggesting that modifications similar to those found in this compound could yield effective inhibitors .

Properties

IUPAC Name

1-[4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2O3/c1-9(19)17-4-2-10(3-5-17)12(20)18-6-11(7-18)21-8-13(14,15)16/h10-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBFFKNJTVNBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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